![molecular formula C15H16O2 B3270998 Meso-1,3-diphenyl-1,3-propanediol CAS No. 5381-86-2](/img/structure/B3270998.png)
Meso-1,3-diphenyl-1,3-propanediol
Overview
Description
Meso-1,3-diphenyl-1,3-propanediol is a chemical compound with the molecular formula C15H16O2 . It has an average mass of 228.286 Da and a monoisotopic mass of 228.115036 Da .
Molecular Structure Analysis
The molecular structure of Meso-1,3-diphenyl-1,3-propanediol consists of 15 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Meso-1,3-diphenyl-1,3-propanediol has a melting point of 108-109 °C .Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
Research on meso-1,3-diphenyl-1,3-propanediol and related compounds often focuses on their synthesis and structural properties. For instance, the synthesis of various substituted versions of 1,3-propanediol, including diphenyl derivatives, has been explored under superacidic conditions. These compounds have been characterized using techniques like NMR spectroscopy, providing insights into their chemical structures and behaviors (Olah et al., 1999). Additionally, the resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol and the determination of its crystal structure have been significant for understanding the stereogenic and structural properties of such compounds (Bhowmick et al., 2002).
2. Catalysis and Chemical Reactions
Meso-1,3-diphenyl-1,3-propanediol and its analogs have been studied for their roles in catalytic processes. For example, the compound has been used in the hydrogenolysis of glycerol to produce 1,3-propanediol, a process catalyzed by rhenium-modified iridium on silica (Nakagawa et al., 2010). Moreover, the asymmetric acylation of meso-1,3-propanediols using chiral dinuclear zinc catalysts is another important application, enabling the efficient synthesis of chiral building blocks (Trost et al., 2008).
3. Biotechnological Production
There is significant interest in the biotechnological production of 1,3-propanediol, a key component used in various industries. Research has focused on developing genetically engineered strains and optimizing fermentation processes for efficient biosynthesis of 1,3-propanediol from glycerol and other substrates (Yang et al., 2018). Such approaches are critical for sustainable and economically viable production methods.
Safety and Hazards
Future Directions
Recent advances in the biological production of 1,3-propanediol, a related compound, suggest that the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .
properties
IUPAC Name |
(1S,3R)-1,3-diphenylpropane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXJXGIYFQFOQ-GASCZTMLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C[C@@H](C2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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